Dofequidar is an orally-available synthetic quinoline derivative with multidrug resistance modulating properties. Dofequidar binds to the drug-binding site of the transmembrane P-glycoprotein efflux pump and is preferentially transported from the cell, thereby blocking the efflux of other therapeutic agents.
Dofequidar
CAS No.: 129716-58-1
Cat. No.: VC0002438
Molecular Formula: C30H31N3O3
Molecular Weight: 481.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129716-58-1 |
---|---|
Molecular Formula | C30H31N3O3 |
Molecular Weight | 481.6 g/mol |
IUPAC Name | 1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone |
Standard InChI | InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2 |
Standard InChI Key | KLWUUPVJTLHYIM-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES | C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical and Structural Properties of Dofequidar
Dofequidar (CAS 129716-58-1) is a small molecule with the chemical formula and a molecular weight of 481.6 g/mol . Its structure comprises a quinoline core linked to a diphenylethanone moiety via a piperazine chain, enabling interactions with ABC transporters . The fumarate salt form (CAS 153653-30-6) is commonly used in research, with a molecular weight of 597.66 g/mol and solubility exceeding 56 mg/mL in dimethyl sulfoxide (DMSO) .
Table 1: Key Chemical Properties of Dofequidar
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 481.6 g/mol |
Solubility (DMSO) | ≥56 mg/mL |
Storage Conditions | -20°C (stable for 1 month) |
SMILES Notation | OC(COC1=C2C=CC=NC2=CC=C1)CN3CCN(C(C(C4=CC=CC=C4)C5=CC=CC=C5)=O)CC3 |
The compound’s quinoline scaffold and hydrophilic side chain facilitate binding to the drug-efflux sites of ABC transporters, a feature critical to its MDR-reversing activity .
Mechanism of Action: Targeting ABC Transporters
Dofequidar inhibits ABC transporters, which are overexpressed in drug-resistant cancers and CSCs . These pumps extrude chemotherapeutic agents like doxorubicin, vincristine, and irinotecan, reducing their intracellular concentrations.
Inhibition of P-glycoprotein (ABCB1)
P-gp, encoded by the ABCB1 gene, is the most studied ABC transporter. Dofequidar binds competitively to P-gp’s drug-binding domain, blocking the efflux of substrates such as paclitaxel and doxorubicin . In vitro, 3 μM dofequidar reversed resistance to docetaxel in HCT-15 colon cancer cells, enhancing cytotoxicity by 88-fold for adriamycin and 350-fold for vincristine .
Suppression of BCRP (ABCG2)
Dofequidar also targets BCRP, a transporter linked to CSC resistance. In side population (SP) cells isolated from K562 and KB cancer lines, dofequidar reduced SP fractions by 50–80% and sensitized cells to mitoxantrone (MXR) and SN-38 (active metabolite of irinotecan) . A vesicle transporter assay confirmed direct inhibition of BCRP, with dofequidar restoring MXR sensitivity to levels comparable to the BCRP-specific inhibitor fumitremorgin C (FTC) .
Broad-Spectrum Activity Against MRP1 (ABCC1)
While MRP1 inhibition is less characterized, dofequidar has shown synergistic effects with etoposide in SBC-3/ADM lung cancer cells, reversing resistance by 10-fold at 3 μM . This suggests a role in combating MRP1-mediated resistance, though further studies are needed.
Preclinical Efficacy: From Cell Lines to Xenografts
In Vitro Sensitization
Dofequidar potentiates cytotoxicity across multiple drug classes:
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Anthracyclines: Enhanced adriamycin efficacy in 2780AD ovarian cancer cells .
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Taxanes: Restored docetaxel sensitivity in MCF-7/ADR breast cancer xenografts .
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Topoisomerase Inhibitors: Synergized with irinotecan in SP-derived tumors, reducing growth by 70% .
Targeting Cancer Stem-Like Cells (CSCs)
SP cells, enriched for CSCs, exhibit elevated BCRP expression. Dofequidar reduced SP fractions in pancreatic (SUIT-2) and gastric (MKN-45) cancer lines by inhibiting BCRP, leading to CSC sensitization to SN-38 . In vivo, combining dofequidar with irinotecan suppressed SP-derived tumor growth by 60%, compared to irinotecan alone .
Clinical Trials: Efficacy and Subgroup Analysis
Phase III Trial in Advanced Breast Cancer
A randomized, double-blind study (N=221) evaluated dofequidar (900 mg orally) combined with cyclophosphamide, doxorubicin, and fluorouracil (CAF) :
Table 2: Clinical Outcomes of Dofequidar + CAF vs. CAF Alone
Subgroup analysis revealed significant PFS improvements in:
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Premenopausal patients (HR: 0.52; 95% CI: 0.29–0.93).
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Treatment-naïve patients (HR: 0.61; 95% CI: 0.38–0.98).
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Stage IV patients with intact primary tumors (HR: 0.45; 95% CI: 0.22–0.91) .
Future Directions and Challenges
Biomarker-Driven Patient Selection
The heterogeneous response in clinical trials underscores the need for biomarkers (e.g., ABC transporter expression) to identify patients most likely to benefit. Retrospective analysis of tumor samples from phase III trials could validate BCRP or P-gp as predictive markers.
Novel Combinations
Preclinical data support testing dofequidar with BCRP-dependent agents like topotecan or novel CSC-targeting therapies. A phase II trial evaluating dofequidar + liposomal irinotecan in pancreatic cancer is warranted.
Overcoming Toxicity
While dofequidar exacerbates hematologic toxicity (e.g., neutropenia), dose optimization or supportive therapies (e.g., G-CSF) may improve tolerability .
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